
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the benzodioxine family, characterized by a dioxine ring fused to a benzene ring. The presence of chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination and fluorination of precursor compounds. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure safety and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions result in the formation of various substituted benzodioxine compounds.
科学研究应用
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in biomolecules or other chemical entities. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological or chemical effects.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in dehydrogenation reactions.
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog without halogen substitutions, used in different synthetic applications.
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: Another halogenated compound with distinct reactivity.
Uniqueness
The uniqueness of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine lies in its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
664326-97-0 |
|---|---|
分子式 |
C8Cl2F6O2 |
分子量 |
312.98 g/mol |
IUPAC 名称 |
2,3-dichloro-2,3,5,6,7,8-hexafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C8Cl2F6O2/c9-7(15)8(10,16)18-6-4(14)2(12)1(11)3(13)5(6)17-7 |
InChI 键 |
HKFFGRGAETUISM-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(F)Cl)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
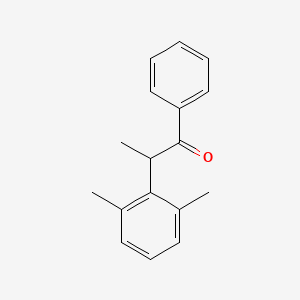
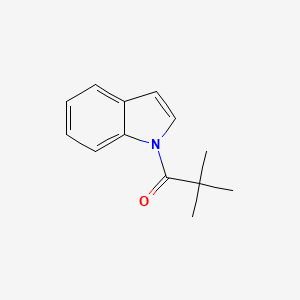
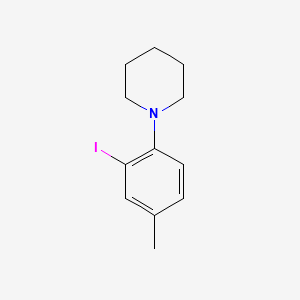

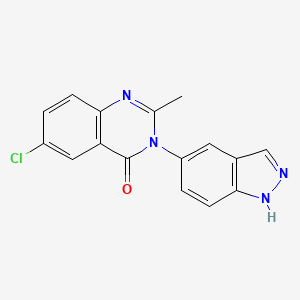

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
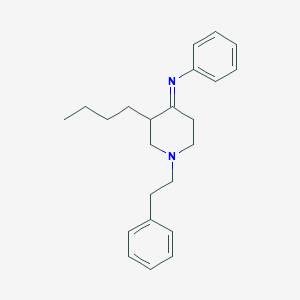
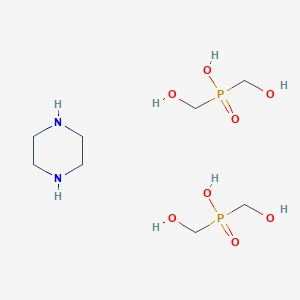
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
